(2-Methoxy-4-methylpyridin-3-yl)boronic acid
Overview
Description
“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is a boronic acid compound with the empirical formula C7H10BNO3 . It is typically in solid form .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves the use of organometallic reagents and boranes . The Suzuki-Miyaura coupling is a common method used in the synthesis of boronic acids . This reaction involves a metal-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .Molecular Structure Analysis
The molecular weight of “this compound” is 152.94 . The SMILES string representation of this compound is COc1cc(ccn1)B(O)O .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 152.94 .Mechanism of Action
Target of Action
The primary target of the compound (2-Methoxy-4-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as the this compound, are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a variety of environmental conditions.
Safety and Hazards
Future Directions
Boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, are valuable building blocks in organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research on boronic acids may involve the development of new synthetic methods and applications in various fields .
Biochemical Analysis
Biochemical Properties
(2-Methoxy-4-methylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various biomolecules, including enzymes and proteins, during these reactions .
Molecular Mechanism
In the Suzuki–Miyaura coupling reaction, this compound participates in a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a palladium catalyst . This reaction mechanism allows for the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
(2-methoxy-4-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXSLVBLSRPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376746 | |
Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-21-4 | |
Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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